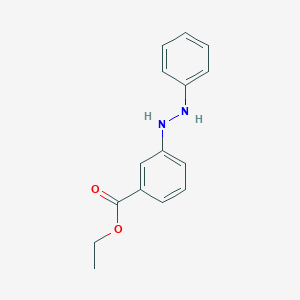

Benzoic acid, 3-(2-phenylhydrazino)-, ethyl ester

Description

Benzoic acid, 3-(2-phenylhydrazino)-, ethyl ester is a substituted benzoic acid derivative characterized by a phenylhydrazine group at the 3-position of the benzene ring and an ethyl ester moiety. This compound is synthesized via condensation reactions involving hydrazine derivatives and ethyl esters. For instance, hydrazine hydrate reacts with ethyl esters of chloro-substituted benzaldehydes to form hydrazones, which serve as key intermediates for further functionalization . The synthesis often employs modern analytical techniques (e.g., FTIR, NMR, MS) for structural confirmation .

Properties

CAS No. |

102536-01-6 |

|---|---|

Molecular Formula |

C15H16N2O2 |

Molecular Weight |

256.30 g/mol |

IUPAC Name |

ethyl 3-(2-phenylhydrazinyl)benzoate |

InChI |

InChI=1S/C15H16N2O2/c1-2-19-15(18)12-7-6-10-14(11-12)17-16-13-8-4-3-5-9-13/h3-11,16-17H,2H2,1H3 |

InChI Key |

RAFXVKIDGAVMRN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NNC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 3-(2-phenylhydrazino)-, ethyl ester typically involves the esterification of benzoic acid derivatives with ethanol in the presence of a catalyst. One common method is the Fischer esterification, where benzoic acid is reacted with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient catalytic processes. These processes often utilize continuous flow reactors and advanced catalysts to achieve higher yields and purity. The use of photochemical strategies has also been explored for the synthesis of ester derivatives, involving single electron transfer or energy transfer mechanisms .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzoic acid, 3-(2-phenylhydrazino)-, ethyl ester can undergo oxidation reactions, where the hydrazino group is oxidized to form corresponding azo compounds.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.

Major Products:

Oxidation: Formation of azo compounds.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry: Benzoic acid, 3-(2-phenylhydrazino)-, ethyl ester is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and azo dyes.

Biology: In biological research, this compound is used to study the effects of hydrazino and ester functional groups on biological systems. It is also investigated for its potential as a biochemical probe.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel pharmaceuticals. Its hydrazino group is of interest for developing drugs with specific biological activities.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other fine chemicals. Its unique structure makes it valuable for creating specialized materials.

Mechanism of Action

The mechanism of action of benzoic acid, 3-(2-phenylhydrazino)-, ethyl ester involves its interaction with molecular targets through its hydrazino and ester functional groups. The hydrazino group can form hydrogen bonds and participate in redox reactions, while the ester group can undergo hydrolysis to release benzoic acid and ethanol. These interactions can modulate various biochemical pathways, making the compound useful in research and therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The structural variations among benzoic acid esters significantly influence their chemical reactivity and biological efficacy:

- Benzoic acid, 3-(2-phenylhydrazino)-, ethyl ester: The phenylhydrazino group at the 3-position introduces nucleophilic reactivity, enabling participation in cyclization or coupling reactions. This moiety is pivotal in designing hydrazone-based pharmaceuticals .

- Ethyl 3-hydroxybenzoate (Ethyl m-hydroxybenzoate): Substituted with a hydroxyl group at the 3-position, this compound exhibits antioxidant properties and is used in flavoring agents. Its synthesis typically involves esterification of 3-hydroxybenzoic acid with ethanol under acidic conditions .

- Benzoic acid, ethyl ester (Ethyl benzoate): A simple ester lacking substituents on the aromatic ring, it is widely used as a solvent and flavoring agent. It is synthesized via acid-catalyzed esterification of benzoic acid with ethanol .

- 2-Acetylamino-benzoic acid methyl ester: This methyl ester derivative, isolated from Aconitum vaginatum, features an acetylamino group at the 2-position and demonstrates potent antitumor activity against gastric and lung cancer cell lines .

Key Research Findings

- Antitumor Activity: The phenylhydrazino group in the target compound enhances its ability to interact with biological targets, as seen in hydrazone derivatives showing IC₅₀ values < 20 µM against cancer cell lines .

- Flavor Compounds: Ethyl esters like benzoic acid ethyl ester are critical in Baijiu (Chinese liquor) fermentation, contributing fruity and floral notes .

- Antioxidant Potential: Ethyl 3-hydroxybenzoate exhibits radical scavenging activity in vitro, with DPPH inhibition rates exceeding 60% at 100 µg/mL .

Biological Activity

Benzoic acid, 3-(2-phenylhydrazino)-, ethyl ester, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activities, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be described by its chemical formula, which includes a benzoic acid moiety attached to a phenylhydrazine group and an ethyl ester functional group. Its structure can be represented as follows:

Antifungal Activity

Recent studies have highlighted the antifungal properties of phenylhydrazides, including derivatives similar to this compound. A study synthesized various N′-phenylhydrazides and evaluated their antifungal activity against Candida albicans strains. The results indicated that certain hydrazides exhibited significant inhibitory effects on fungal growth.

Table 1: Antifungal Activity of Phenylhydrazides

| Compound | Concentration (μM) | Inhibition (%) |

|---|---|---|

| Compound 1 | 10 | 93 |

| Compound 2 | 220 ng/insect | LD50 value |

| Compound 3 | 0.5 | IC50 against HDAC1 |

| Compound 4 | - | Reactive towards Cu(II) |

These findings suggest that compounds with similar structures to this compound may possess promising antifungal properties .

Antiviral Activity

In addition to antifungal properties, certain hydrazide derivatives have demonstrated antiviral activity. For instance, compounds with a carbonyl side substituent have shown reactivity against viral targets. Specifically, compound 3 from the aforementioned study displayed potent activity against histone deacetylases (HDACs), which are important in regulating gene expression and have been implicated in various diseases including cancer.

Antioxidant Properties

The antioxidant potential of hydrazide derivatives has also been explored. Research indicates that these compounds can mitigate oxidative stress by scavenging free radicals. For example, compound 4 was found to have antioxidant activity comparable to trolox (a vitamin E analog), indicating its potential utility in preventing oxidative damage .

Case Studies

Several case studies have been conducted to assess the biological activity of benzoic acid derivatives:

- Study on Lipoxygenase Inhibition : A derivative similar to benzoic acid was tested for its ability to inhibit lipoxygenase enzymes involved in inflammatory processes. The results showed significant inhibition rates at low concentrations.

- Antiproliferative Effects : In vitro studies on cancer cell lines demonstrated that certain hydrazide derivatives could induce apoptosis and inhibit cell proliferation through caspase-dependent pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.